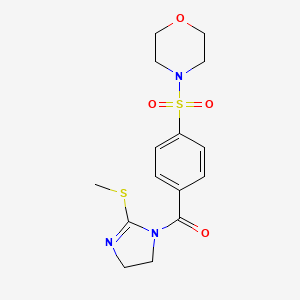
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups. These include a 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group and a 4-morpholin-4-ylsulfonylphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group would likely contribute to the compound’s polarity, while the 4-morpholin-4-ylsulfonylphenyl group could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group could contribute to the compound’s polarity, while the 4-morpholin-4-ylsulfonylphenyl group could potentially participate in various types of chemical reactions .Scientific Research Applications
Synthesis and Imaging in Parkinson's Disease
Compounds with morpholino groups have been utilized in the synthesis of PET (Positron Emission Tomography) agents for imaging of LRRK2 enzyme in Parkinson's disease. For instance, a study by Wang et al. (2017) elaborates on the synthesis of a potential PET agent, indicating the importance of these compounds in neurological research and their potential in aiding the diagnosis and understanding of Parkinson's disease [Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017].
Catalyst- and Solvent-Free Synthesis
In another study, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis approach for creating a regioselective compound through microwave-assisted Fries rearrangement. This technique points towards the environmental and methodological advancements in chemical synthesis, showcasing the broader utility of compounds with sulfanyl and morpholino groups in green chemistry [R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, M. Macías, 2019].
Antitumor Activity
Compounds featuring morpholino groups have been synthesized and tested for their antitumor activities. A study by Zhi-hua Tang and W. Fu (2018) on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, highlighting the therapeutic research applications of such compounds [Zhi-hua Tang, W. Fu, 2018].
Functionalized Cyclopentenediones Synthesis
Egorov et al. (2019) explored the synthesis of differently functionalized cyclopentenediones, presenting another avenue where morpholine and related functionalities are employed in creating compounds with potential applications in various fields, including pharmaceuticals and material science [V. Egorov, L. Khasanova, Fanuza A. Gimalova, Mansur S. Miftakhov, 2019].
properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-23-15-16-6-7-18(15)14(19)12-2-4-13(5-3-12)24(20,21)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYTGAQKLNHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

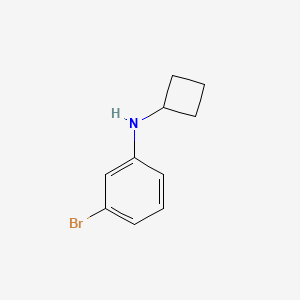
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
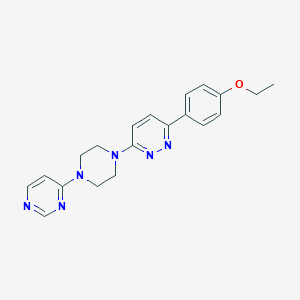
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
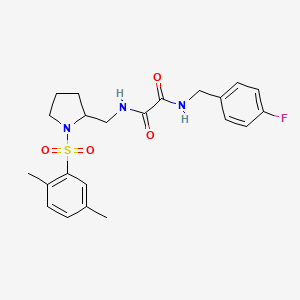
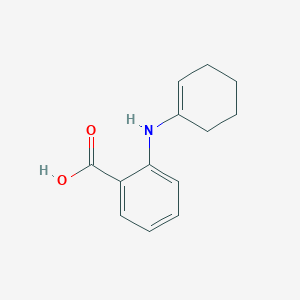
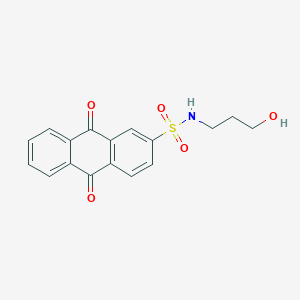
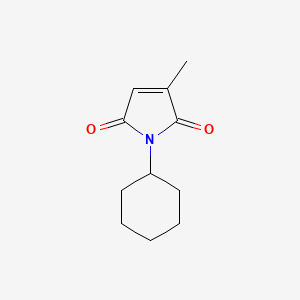
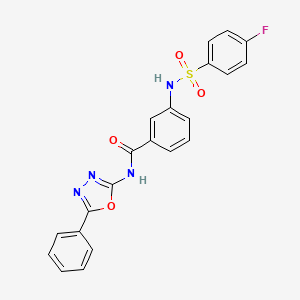
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)